molecular formula C10H16O3 B13180694 Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13180694
M. Wt: 184.23 g/mol
InChI Key: KUTXJXMCCOGQGJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylate form, which can then interact with enzymes or receptors. The spiro-connected oxirane ring may also play a role in its biological activity by interacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different biological activities and applications compared to its analogs.

Biological Activity

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework characterized by a carboxylate ester functional group. The molecular formula is C11H16O3C_{11}H_{16}O_3, and its molecular weight is approximately 196.25 g/mol. The spiro structure allows for unique interactions with biological macromolecules, influencing its biological activity.

The mechanism of action of this compound involves its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that the compound may act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter biological functions .

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways.
  • Antioxidant Activity: Some derivatives have shown potential antioxidant properties, scavenging free radicals and reducing oxidative stress .

Biological Activity

Research into the biological activity of this compound has yielded promising results in several areas:

Antimicrobial Activity

Studies indicate that spirocyclic compounds can exhibit antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains, showing potential as lead compounds in antibiotic development.

Antioxidant Properties

Preliminary investigations suggest that this compound may possess antioxidant activity. The ability to scavenge free radicals could be beneficial in preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Some studies have indicated that related compounds within the oxaspiro family exhibit anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of spirocyclic compounds similar to this compound:

StudyFocusFindings
Antimicrobial ActivityIdentified significant antibacterial effects against Gram-positive bacteria.
Antioxidant EvaluationShowed IC50 values ranging from 8–10 µg/mL for radical scavenging assays.
Enzyme InteractionSuggested potential inhibition of β-lactamases, enhancing antibiotic efficacy.
In Vivo StudiesDemonstrated anti-inflammatory effects in animal models, reducing edema significantly.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(8(11)12-2)10(13-9)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

KUTXJXMCCOGQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCC2)C(=O)OC

Origin of Product

United States

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